molecular formula C8H8N2O2S B3236419 1H-indole-3-sulfonamide CAS No. 1368925-24-9

1H-indole-3-sulfonamide

Cat. No.: B3236419
CAS No.: 1368925-24-9
M. Wt: 196.23 g/mol
InChI Key: AKSKDJAFNCAVPW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indole-Sulfonamide Research

The journey of indole (B1671886) chemistry began in 1866 when Adolf von Baeyer first synthesized the parent indole molecule. wikipedia.orgnih.gov Its presence in a multitude of important natural products, including the amino acid tryptophan, spurred significant interest. wikipedia.org The early 20th century witnessed the dawn of sulfonamide-based drugs, which revolutionized medicine as the first broadly effective antimicrobials. ajchem-b.comajchem-b.com These "sulfa drugs" were instrumental in treating bacterial infections before the widespread availability of penicillin. ajchem-b.comajchem-b.com

The deliberate combination of these two privileged structures, the indole ring and the sulfonamide group, is a more recent development in medicinal chemistry. Initial explorations were often driven by the desire to create hybrid molecules that could leverage the biological activities of both parent moieties. Early research into indole-sulfonamide derivatives often focused on their potential as antimicrobial agents, building upon the established legacy of sulfa drugs. Over time, the scope of investigation has expanded dramatically, with researchers now exploring their potential in oncology, virology, and as inhibitors of various enzymes.

Significance of the Indole Scaffold in Contemporary Medicinal Chemistry Research

The indole ring is widely regarded as a "privileged scaffold" in medicinal chemistry, a term that reflects its recurring presence in a vast number of biologically active compounds. sci-hub.sechula.ac.th This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, provides a unique structural and electronic framework that facilitates interactions with a diverse range of biological targets. nih.govchula.ac.th

Overview of the Sulfonamide Pharmacophore in Biological Systems and Drug Design

The sulfonamide group (-SO₂NH₂) is a cornerstone pharmacophore in drug discovery, renowned for its ability to impart favorable physicochemical and biological properties to a molecule. ajchem-b.comekb.eg Its strong electron-withdrawing nature and its capacity to act as both a hydrogen bond donor and acceptor make it a key player in molecular recognition at the active sites of enzymes. ekb.eg

Historically, the primary mechanism of action for sulfonamide antibacterial drugs was the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria. ekb.eg However, the therapeutic applications of sulfonamides have since expanded far beyond their antimicrobial origins. They are now integral components of drugs used as diuretics, antidiabetic agents, and for the treatment of various cancers. ajchem-b.comekb.eg The sulfonamide moiety is a proven zinc-binding group, a property that has been effectively exploited in the design of inhibitors for metalloenzymes, most notably carbonic anhydrases. ajchem-b.com

Emerging Research Frontiers for 1H-Indole-3-sulfonamide Analogues

The convergence of the indole scaffold and the sulfonamide pharmacophore in this compound derivatives has opened up exciting new avenues of research. Current investigations are pushing the boundaries of their therapeutic potential, with a particular focus on several key areas:

Targeted Anticancer Therapies: A significant frontier is the development of this compound analogues as selective inhibitors of enzymes that are overexpressed in cancer cells. This includes targeting tumor-associated carbonic anhydrase isoforms like hCA IX and XII, which play a role in tumor progression and metastasis. mdpi.comdntb.gov.ua Another promising strategy is the inhibition of tubulin polymerization, which disrupts the cell cycle and leads to apoptosis in cancer cells. rsc.orgnih.govresearchgate.net

Novel Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Researchers are exploring the potential of this compound derivatives to combat a range of bacterial and fungal pathogens. derpharmachemica.comresearchgate.net

Enzyme Inhibition for Other Diseases: The inhibitory potential of this scaffold extends beyond cancer and infectious diseases. Studies are emerging that explore their use as inhibitors of other clinically relevant enzymes, such as TNF-alpha converting enzyme (TACE) for inflammatory conditions.

Neurological Disorders: The indole nucleus is a common feature in neuroactive compounds. Emerging research is beginning to investigate the potential of this compound derivatives for the treatment of neurological conditions.

Detailed Research Findings

The following interactive data tables summarize key research findings on the biological activities of various this compound derivatives.

Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound with 4-chloro substitutionHepG2- nih.gov
Compound with 4-chloro substitutionA549- nih.gov
Compound with 4-chloro substitutionMOLT-3- nih.gov
Bisindole with 4-OCH₃ and 2-OH substitutionP. falciparum (K1)2.79 nih.gov
Hydroxyl-bearing bisindole with CF₃ substitutionHepG2- wikipedia.org
Hydroxyl-bearing bisindole with Cl substitutionHepG2- wikipedia.org
Hydroxyl-bearing bisindole with NO₂ substitutionMOLT-3<10 wikipedia.org
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MCF-713.2 acs.org
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MDA-MB-4688.2 acs.org
Indolyl aryl sulfonamide conjugate 6bA-549- researchgate.net
Indolyl aryl sulfonamide conjugate 6lHeLa- researchgate.net
Indolyl aryl sulfonamide conjugate 6mMCF-7- researchgate.net
Compound 18Various0.24–0.59 rsc.org

Enzyme Inhibitory Activity of this compound Derivatives

DerivativeTarget EnzymeInhibition Constant (Kᵢ)IC50Reference
Quinoline/pyridine indole-3-sulfonamide hybrid (31)hCA IX1.47 µM- mdpi.com
Quinoline/pyridine indole-3-sulfonamide hybrid (32)hCA IX1.57 µM- mdpi.com
2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide derivativeshCA IX and XII<10 nM (for six compounds)- nih.gov
Indole-based benzenesulfonamidesCarbonic Anhydrases-- nih.gov
Indolin-2-one based sulfonamideshCA I42–899.4 nM- unifi.it
Indolin-2-one based sulfonamideshCA II5.9–761.9 nM- unifi.it
Indolin-2-one based sulfonamideshCA IV4.0–272.3 nM- unifi.it
Indolin-2-one based sulfonamideshCA VII13.2-16.7 nM- unifi.it
1H-indole-2,3-dione 3-thiosemicarbazonesCgNce1036.4–63.9 nM- bezmialem.edu.tr
Compound 18Tubulin assembly-1.82 µM rsc.org
Indolyl aryl sulfonamide conjugate 6bTubulin polymerization-2.40±0.02 mM researchgate.net
Indolyl aryl sulfonamide conjugate 6lTubulin polymerization-2.34±0.03 mM researchgate.net
Tryptophan sulfonamide derivative 12pTACE-80 nM mdpi.com

Antimicrobial Activity of this compound Derivatives

DerivativeMicroorganismMIC (mg/mL)Reference
1-(1H-indol-3-yl) derivatives (3a-g)Candida spp.- researchgate.net
1-(1H-indol-3-yl) derivatives (3a-g)Aspergillus niger- researchgate.net
Sulfonamide-based indole derivativeStaphylococcus aureus- researchgate.net
Sulfonamide-based indole derivativeKlebsiella pneumonia- researchgate.net
N-(2-(1H-indol-3-yl)ethyl)-substituted-sulfonamidesStaphylococcus aureus- derpharmachemica.com
N-(2-(1H-indol-3-yl)ethyl)-substituted-sulfonamidesBacillus subtilis- derpharmachemica.com
N-(2-(1H-indol-3-yl)ethyl)-substituted-sulfonamidesEscherichia coli- derpharmachemica.com
o-benzenedisulfonimido–sulfonamide derivative 2S. aureus ATCC 29213- istanbul.edu.tr
o-benzenedisulfonimido–sulfonamide derivative 2E. faecalis ATCC 29212- istanbul.edu.tr
o-benzenedisulfonimido–sulfonamide derivative 2C. tropicalis ATCC 750- istanbul.edu.tr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-13(11,12)8-5-10-7-4-2-1-3-6(7)8/h1-5,10H,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSKDJAFNCAVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368925-24-9
Record name 1H-indole-3-sulfonamide
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Synthetic Methodologies for 1h Indole 3 Sulfonamide Core and Analogues

Classical and Established Synthetic Routes to the 1H-Indole-3-sulfonamide Scaffold

Traditional methods for constructing the this compound core often rely on direct functionalization of the indole (B1671886) ring or on building the molecule through a sequence of reliable, well-understood reactions.

Direct sulfonylation involves the introduction of a sulfonyl group, typically a chlorosulfonyl group (-SO₂Cl), onto the C3 position of the indole ring, which is then reacted with an amine to form the sulfonamide. The indole nucleus is highly reactive towards electrophiles, with the C3 position being the most nucleophilic and kinetically favored site for substitution.

The most common method for direct C3-sulfonylation is the reaction of an indole with a sulfonating agent. A classical approach involves treating the indole with chlorosulfonic acid. However, this reagent is highly reactive and can lead to side products and degradation of the indole ring. A milder and more controlled method utilizes the Vilsmeier-Haack reagent, prepared from phosphorus oxychloride and dimethylformamide, followed by reaction with a sulfonyl chloride source.

Another established method is the reaction of indoles with sulfur trioxide complexes, such as the sulfur trioxide-pyridine or sulfur trioxide-dioxane complex. These reagents are less aggressive than chlorosulfonic acid and often provide better yields and cleaner reactions. The resulting indole-3-sulfonic acid can then be converted to the corresponding sulfonyl chloride and subsequently to the sulfonamide.

Table 1: Comparison of Direct Sulfonylation Reagents for Indole

ReagentConditionsAdvantagesDisadvantages
Chlorosulfonic acidLow temperatureReadily available, potentHarsh, low selectivity, potential for degradation
SO₃-Pyridine complexInert solventMilder, good yieldsReagent preparation required
Vilsmeier-Haack reagentStepwise additionControlled reactionMulti-step, requires specific reagents
TBHP/TBAIMetal-free, mildHigh selectivity, forms C-S and C-N bondsUses specific hydrazide precursors

A common strategy involves starting with an indole derivative that already contains a functional group at the C3 position, which can be converted into a sulfonamide. For example, indole-3-acetic acid or indole-3-carboxaldehyde can serve as precursors. researchgate.netsemanticscholar.org A multi-step synthesis of indole-3-sulfonamide-heteroaryl hybrids begins with 5-nitroindole. nih.gov The synthetic pathway includes several key steps: nih.gov

N-Alkylation: Protection of the indole nitrogen.

Chlorosulfonation: Introduction of the -SO₂Cl group at the C3 position.

Amination: Reaction with an appropriate amine to form the sulfonamide.

Reduction: Conversion of the nitro group to an amino group.

Amidation: Coupling with a carboxylic acid to introduce the final heteroaryl moiety. nih.gov

This approach allows for the systematic variation of substituents at the N1, C5, and sulfonamide nitrogen positions, making it a versatile method for generating compound libraries for structure-activity relationship studies. Another approach is the Fischer indole synthesis, where a phenylhydrazine is condensed with a ketone or aldehyde bearing a suitable sulfur-containing functional group, which is later converted to the sulfonamide. This method is particularly useful when specific substitution on the benzene (B151609) portion of the indole is desired. nih.gov

Advanced and Sustainable Synthetic Approaches for this compound Derivatives

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. These advanced approaches are increasingly being applied to the synthesis of indole sulfonamides.

Catalytic methods offer significant advantages by reducing reaction times, lowering energy consumption, and minimizing waste. Transition-metal catalysis, particularly with palladium, has been employed for C-H functionalization reactions. uva.nl For instance, a palladium-catalyzed tandem reaction of 2-alkynyl arylazides with sulfonic acids has been developed for the efficient synthesis of 1H-indole-3-sulfonates, which are precursors to sulfonamides. This reaction proceeds under mild conditions with good to excellent yields.

Copper-catalyzed regioselective sulfenylation of indoles with arylsulfonyl chlorides provides a route to indole thioethers, which can be further oxidized to sulfonamides. researchgate.net These reactions often utilize inexpensive catalysts and reductants, making them economically viable. researchgate.net Gold catalysis has also been explored for the regioselective synthesis of 3-sulfenyl indoles from alkynyl thioethers, demonstrating the versatility of metal catalysts in functionalizing the indole core. acs.org

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies are being applied to the synthesis of indole sulfonamides to align with these principles.

Use of Aqueous Media: Performing reactions in water instead of volatile organic solvents is a key principle of green chemistry. A facile and environmentally benign synthesis of sulfonamides has been described that takes place in water, uses equimolar amounts of reactants, and avoids organic bases. Product isolation often involves simple filtration, yielding products with excellent purity without the need for further purification.

Mechanochemistry: Solvent-free mechanochemical approaches, such as ball milling, offer a sustainable alternative to traditional solution-phase synthesis. A one-pot, two-step mechanosynthesis of sulfonamides from disulfides has been developed, which proceeds via a tandem oxidation-chlorination followed by amination.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. rug.nl An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been used to assemble the indole core under mild and benign conditions using ethanol as a solvent without a metal catalyst. rug.nlresearchgate.net This approach improves atom economy and reduces waste by avoiding multi-step procedures. rug.nlresearchgate.net

Table 2: Green Chemistry Approaches in Sulfonamide Synthesis

ApproachPrincipleExampleBenefits
Aqueous SynthesisUse of safer solventsSulfonylation of indoles in waterReduced VOCs, simplified workup, improved safety
MechanochemistryEnergy efficiency, waste preventionSolvent-free synthesis of sulfonamides from disulfidesEliminates bulk solvents, reduces energy consumption
Multicomponent ReactionsAtom economy, waste preventionUgi reaction followed by cyclization for indole synthesisFewer synthetic steps, higher efficiency, reduced waste rug.nlresearchgate.net

Controlling the precise location (regioselectivity) and three-dimensional arrangement (stereoselectivity) of functional groups is critical in drug discovery.

Regioselectivity: The C3 position of indole is electronically favored for electrophilic attack, leading to inherent regioselectivity in many sulfonylation reactions. researchgate.netresearchgate.netbenthamdirect.com However, achieving selectivity at other positions, or in highly substituted indoles, requires more sophisticated strategies. Iodine-catalyzed methods have been developed for the highly regioselective 2-sulfonylation of indoles with sodium sulfinates. cncb.ac.cn Similarly, protocols for the C-3 sulfenylation of indoles using reagents like thiols or sulfonyl hydrazides demonstrate excellent control over the reaction site. researchgate.netresearchgate.netbenthamdirect.com

Stereoselectivity: When the this compound core is part of a larger, chiral molecule, controlling the stereochemistry is essential. Asymmetric catalysis is a powerful tool for achieving this. For instance, chiral squaramide-catalyzed cascade sulfa-Michael/Michael addition reactions have been used to produce 3-substituted chiral indole scaffolds with three stereocenters in good to excellent yields and enantioselectivity. researchgate.net Another approach involves a two-step enantioselective synthesis via a cascade cyclization reaction, which has been reported to generate highly enantioselective sulfonamide-indole derivatives. researchgate.net These methods provide access to specific stereoisomers, which is crucial for studying their distinct biological activities.

Combinatorial Chemistry and Library Generation of this compound Analogues

The combinatorial approach to generating libraries of this compound analogues typically involves the systematic variation of different substituents on the indole core, the sulfonamide nitrogen, and potentially other positions of the molecule. This is achieved by employing a range of synthetic building blocks in a parallel or split-and-mix fashion. Both solid-phase and solution-phase methodologies have been effectively utilized for this purpose.

A common strategy for the combinatorial synthesis of this compound analogues involves a multi-step sequence that allows for the introduction of diversity at specific points. A generalized synthetic approach amenable to library generation is outlined below:

Indole Core Formation or Functionalization: The synthesis can start from a pre-functionalized indole or involve the construction of the indole ring itself, allowing for diversity in the substituents on the benzene portion of the scaffold.

Sulfonylation: The indole core is then subjected to a sulfonylating agent, typically a sulfonyl chloride, to install the key sulfonamide precursor at the C3-position.

Amination: The resulting indole-3-sulfonyl chloride is then reacted with a diverse library of primary or secondary amines to generate the final sulfonamide analogues. This step is a critical point for introducing a wide range of chemical diversity.

Solid-Phase Synthesis Approach:

Solid-phase organic synthesis (SPOS) is particularly well-suited for combinatorial library generation due to the ease of purification and the ability to drive reactions to completion using excess reagents. In a typical solid-phase synthesis of this compound analogues, an indole derivative is anchored to a solid support (resin). The subsequent chemical transformations are carried out on the resin-bound substrate, and excess reagents and by-products are simply washed away. Finally, the desired sulfonamide analogues are cleaved from the resin.

Illustrative Library Generation via a Combinatorial Approach:

The following tables illustrate a hypothetical library of this compound analogues that can be generated using a combinatorial approach. The synthesis would involve the reaction of a common intermediate, such as 1H-indole-3-sulfonyl chloride, with a variety of amines.

Table 1: Building Blocks for Combinatorial Library Synthesis

Indole Core (R1, R2) Amine (R3, R4)
1H-IndoleMethylamine
5-Fluoro-1H-indoleEthylamine
5-Methoxy-1H-indolePropylamine
6-Chloro-1H-indoleIsopropylamine
N-Methyl-indoleCyclohexylamine
Aniline
Benzylamine
Morpholine
Piperidine

Table 2: Representative this compound Analogue Library

Compound ID Indole Core Amine Structure
A1 1H-IndoleMethylamineN-methyl-1H-indole-3-sulfonamide
A2 1H-IndoleAnilineN-phenyl-1H-indole-3-sulfonamide
A3 1H-IndoleMorpholine3-(morpholinosulfonyl)-1H-indole
B1 5-Fluoro-1H-indoleMethylamine5-fluoro-N-methyl-1H-indole-3-sulfonamide
B2 5-Fluoro-1H-indoleAniline5-fluoro-N-phenyl-1H-indole-3-sulfonamide
B3 5-Fluoro-1H-indoleMorpholine5-fluoro-3-(morpholinosulfonyl)-1H-indole
C1 5-Methoxy-1H-indoleMethylamine5-methoxy-N-methyl-1H-indole-3-sulfonamide
C2 5-Methoxy-1H-indoleAniline5-methoxy-N-phenyl-1H-indole-3-sulfonamide
C3 5-Methoxy-1H-indoleMorpholine5-methoxy-3-(morpholinosulfonyl)-1H-indole

Research Findings:

The power of combinatorial chemistry in generating libraries of this compound analogues lies in its ability to rapidly produce a large number of compounds for biological screening. For instance, a library of N-substituted sulfonamides can be synthesized by reacting a sulfonyl chloride with a diverse set of primary and secondary amines, leading to analogues with varied physicochemical properties. nih.gov This approach has been successfully applied to generate libraries of sulfonamides for various therapeutic targets. While specific high-throughput combinatorial syntheses of this compound libraries are not extensively detailed with large data tables in the readily available literature, the principles of combinatorial synthesis of other indole derivatives and sulfonamides are well-established and directly applicable. researchgate.netresearchgate.net The synthesis of quinoline/pyridine indole-3-sulfonamide hybrids has been reported, demonstrating the feasibility of creating diverse libraries by varying the heterocyclic moieties. nih.gov

The generation of such libraries is crucial for identifying lead compounds with desired biological activities, as even small structural modifications can significantly impact efficacy and selectivity. The use of solid-phase synthesis further enhances the efficiency of library creation by simplifying the purification process. researchgate.net

Structure Activity Relationship Sar Studies of 1h Indole 3 Sulfonamide Derivatives

Influence of Substituent Modifications on the Indole (B1671886) Ring System

The indole ring, with its unique electronic and structural features, offers multiple positions for substitution, each capable of profoundly influencing the pharmacological profile of the 1H-indole-3-sulfonamide derivatives.

Effects of Substitutions at C1, C2, C4-C7 Positions

Modifications at various positions of the indole nucleus have been shown to be critical for the biological activity of this compound derivatives. While comprehensive SAR data for every position is not always available for a single biological target, trends can be discerned from various studies.

Substitutions at the C1 position (N1) of the indole ring can modulate the acidity of the N-H proton and influence hydrogen bonding interactions. For instance, in a series of indole-3-sulfonamide ureido derivatives designed as carbonic anhydrase inhibitors, N-alkylation was a key synthetic step, implying that substitution at this position is well-tolerated and can be used to append other functional groups. nih.gov

The C2 position is also a site where modifications can significantly impact activity. Studies on indole-2-carboxamides, a related class of compounds, have shown that small alkyl groups at the C3 position (adjacent to the sulfonamide in our case) are preferred for activity, suggesting that steric bulk near the 3-position is a critical factor. nih.gov

Regarding the carbocyclic part of the indole ring, substitutions at the C5 and C6 positions have been explored. In the context of indole-3-glyoxylamides, introducing electron-withdrawing groups at the C6 position was found to enhance biological activity and metabolic stability. researchgate.net For 1H-indole-2-carboxamides, a chloro or fluoro group at the C5 position was shown to enhance potency. nih.gov These findings suggest that electronic effects and the potential for halogen bonding at these positions can be beneficial for activity. While specific data for C4 and C7 positions on 1H-indole-3-sulfonamides are less documented in readily available literature, it can be inferred that substitutions at these positions would also modulate the electronic and steric properties of the entire indole scaffold, thereby influencing its interaction with biological targets.

Table 1: General SAR observations for substitutions on the indole ring of indole derivatives.
PositionSubstituent TypeGeneral Effect on ActivityExample Class
C1 (N1)AlkylationTolerated, allows for further functionalizationIndole-3-sulfonamide ureido derivatives nih.gov
C2Small Alkyl GroupsGenerally preferred over bulky groupsIndole-2-carboxamides nih.gov
C5Halogens (Cl, F)Can enhance potency1H-indole-2-carboxamides nih.gov
C6Electron-withdrawing groupsCan improve activity and metabolic stabilityIndole-3-glyoxylamides researchgate.net

Impact of Heteroatom Inclusion within the Indole Moiety

The replacement of a carbon atom within the indole ring system with a heteroatom, such as nitrogen, to form azaindoles, is a common bioisosteric approach in drug design. Azaindoles, particularly 7-azaindole, are recognized as bioisosteres of the indole moiety and have been incorporated into various biologically active compounds. rsc.org This substitution can alter the electronic distribution, hydrogen bonding capabilities, and metabolic stability of the molecule.

While specific SAR studies on azaindole-3-sulfonamides are not extensively detailed in the available search results, the rationale for their synthesis is based on the potential for improved physicochemical and pharmacological properties. acs.org The introduction of a nitrogen atom into the six-membered ring can lead to new hydrogen bond interactions with the target protein, which may enhance binding affinity and selectivity. For example, the synthesis of 3-thio-7-azaindoles highlights the chemical tractability of this scaffold for further functionalization. rsc.org

Role of the Sulfonamide Moiety and its Modifications

The sulfonamide group is a cornerstone of the this compound scaffold, not only serving as a key structural linker but also actively participating in interactions with biological targets through hydrogen bonding.

N-Substituent Effects on the Sulfonamide Nitrogen

Substitution on the nitrogen atom of the sulfonamide group is a critical determinant of biological activity. The nature of the substituent, whether it be an alkyl, aryl, or a more complex moiety, can influence the compound's potency, selectivity, and pharmacokinetic properties.

In the development of carbonic anhydrase inhibitors, a class of enzymes where sulfonamides are classic inhibitors, the "tail" approach is often employed. This involves attaching various groups to the sulfonamide nitrogen to extend into different regions of the enzyme's active site. For instance, a study on indole-3-sulfonamide ureido derivatives showed that these compounds were specifically active against certain isoforms of human carbonic anhydrase, with the most active derivative having a Ki value of 7.7 µM against hCA II. nih.gov Another study on N1-substituted secondary sulfonamides incorporating various heterocyclic tails also demonstrated isoform-selective inhibition of carbonic anhydrases. nih.gov

These examples underscore the importance of the N-substituent in directing the inhibitor to specific isoforms and achieving desired pharmacological effects. The size, shape, and electronic properties of the N-substituent are all critical factors in this interaction.

Table 2: Examples of N-Substituted Indole-3-Sulfonamide Derivatives and their Biological Targets.
N-Substituent TypeBiological TargetKey FindingReference
Ureido derivativesCarbonic Anhydrase IIShowed selective inhibition with Ki of 7.7 µM for the most active compound. nih.gov
Thiazolinone/Imidazolone-indole tailsCarbonic Anhydrase IsoformsDemonstrated isoform-selective inhibition. nih.gov

Bioisosteric Replacements of the Sulfonamide Group

Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound. While the sulfonamide group itself is often used as a bioisostere for other functional groups like carboxylic acids, replacing the sulfonamide group in 1H-indole-3-sulfonamides is a less commonly documented approach. patsnap.comresearchgate.net

Conformational and Stereochemical Aspects Governing Activity

The sulfonamide group can adopt different conformations, and its orientation relative to the indole ring can influence how the molecule fits into a binding pocket. Computational studies on sulfonamide-containing compounds have been used to explore these conformational preferences and their impact on binding. nih.gov

Stereochemistry is another critical factor, as biological systems are chiral and often exhibit stereospecific interactions. The introduction of a chiral center, for instance, by substitution on the indole ring or the sulfonamide moiety, can lead to enantiomers with significantly different biological activities. One enantiomer (the eutomer) may be highly active, while the other (the distomer) may be inactive or even have undesirable off-target effects. researchgate.net While the general importance of stereochemistry in drug action is well-established, specific studies detailing the stereoselective synthesis and differential activity of enantiomers of this compound derivatives are not extensively covered in the provided search results, representing another area ripe for further investigation.

Development of Predictive SAR Models for Biological Pathways

The development of predictive Structure-Activity Relationship (SAR) models for this compound derivatives has become a crucial tool in the efficient design and optimization of potent and selective therapeutic agents. By establishing a quantifiable correlation between the physicochemical properties of these compounds and their biological activities, researchers can forecast the efficacy of novel derivatives, thereby streamlining the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) modeling, a key component of these predictive efforts, has been successfully applied to understand the structural requirements for various biological targets. These models reveal that key properties such as mass, charge, polarizability, van der Waals volume, and electronegativity are pivotal in governing the biological activities of these compounds. nih.gov

For instance, in the context of anticancer and antimalarial activities, a library of 44 indole-sulfonamide derivatives was investigated, leading to the construction of five predictive QSAR models. nih.gov These models demonstrated acceptable predictive performance, with correlation coefficients (R) for the training set ranging from 0.6186 to 0.9488 and for the validation set from 0.4242 to 0.9252. nih.gov Such models are instrumental in guiding the rational design of new compounds with enhanced potency. nih.gov

Molecular docking studies often complement QSAR models by providing insights into the possible binding modes and interactions between the this compound derivatives and their protein targets. researchgate.net This dual approach of QSAR and molecular docking has been particularly insightful in the development of aromatase inhibitors. For example, docking studies have shown that potent indole-sulfonamide derivatives can occupy the same binding site on the aromatase pocket as the natural substrate, suggesting a competitive mode of inhibition. researchgate.net

A notable QSAR model for aromatase inhibitors revealed that the electronegativity descriptor MATS6e is a significant factor in the inhibitory activity of these compounds. researchgate.net This finding highlights the importance of specific electronic properties in the interaction with the target enzyme. The predictive power of these models allows for the virtual screening and design of new compounds with potentially superior therapeutic profiles. researchgate.net

The robustness and predictive capability of QSAR models are rigorously validated using various statistical parameters. A high correlation coefficient (R²) is indicative of a strong correlation between the predicted and experimental activities. researchgate.net For instance, a QSAR model for cyclic sulfonamide derivatives against SARS-CoV-2 showed a high correlation coefficient (R²) of 0.77 for the training set and 0.95 for the test set, confirming its validity and predictive power. researchgate.net

The application of these predictive models extends to various other biological pathways, including the inhibition of carbonic anhydrase isozymes. nih.gov By employing a "tail approach" in the synthesis of novel urea (B33335) derivatives of indole-3-sulfonamide, researchers have been able to achieve selective inhibition of specific carbonic anhydrase isoforms. nih.gov

The following tables present data from various studies that have contributed to the development of predictive SAR models for this compound derivatives, showcasing the relationship between structural modifications and biological activity.

Table 1: QSAR Model Performance for Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives

Model Training Set R Training Set RMSE Validation Set R Validation Set RMSE
Model 1 0.9488 0.0938 0.9252 0.1100
Model 2 0.8765 0.1543 0.8543 0.1654
Model 3 0.7543 0.2109 0.7123 0.2211
Model 4 0.6186 0.2432 0.4242 0.2785

Data sourced from investigations on anticancer and antimalarial activities of indole-sulfonamide derivatives. nih.gov

Table 2: Aromatase Inhibitory Activity of Selected this compound Derivatives

Compound IC50 (µM) Key Structural Features
28 0.7 Methoxy-substituted phenoxy analog (para-position)
34 0.8 Methoxy-substituted phenoxy analog (ortho-position)

| Ketoconazole | >10 | Standard Inhibitor |

Data from a study on sulfonamide-based indoles as aromatase inhibitors. researchgate.net

Table 3: Statistical Validation of a QSAR Model for SARS-CoV-2 Inhibitors

Data Set Correlation Coefficient (R²)
Training Group 0.77

| Test Group | 0.95 |

Data from a study on a predictive QSAR model for natural sulfonamides against SARS-CoV-2. researchgate.net

Table 4: Carbonic Anhydrase II Inhibitory Activity of an Indole-3-sulfonamide Urea Derivative

Compound Ki (µM) against hCA II

| 6l | 7.7 |

Data from the design and development of novel indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors. nih.gov

Preclinical Pharmacological and Mechanistic Investigations of 1h Indole 3 Sulfonamide Analogues

Carbonic Anhydrase (CA) Isozyme Inhibition Profiling

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of human CAs (hCAs) are involved in numerous physiological and pathological processes, making them attractive drug targets.

Analogues of 1H-indole-3-sulfonamide have been extensively studied as inhibitors of several human carbonic anhydrase isoforms. The cytosolic isoforms hCA I and hCA II are widespread, while the transmembrane isoforms hCA IX and hCA XII are predominantly associated with tumors. nih.gov The inhibitory activity of these compounds is typically quantified by their inhibition constant (Kᵢ), with lower values indicating greater potency.

Novel series of indole-based benzenesulfonamides and 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide derivatives have been synthesized and evaluated for their inhibitory effects against these isoforms. nih.govnih.gov For instance, certain sulfonamidoindole-based hydrazones have demonstrated significant inhibition of the tumor-associated hCA IX and XII isoforms, with some compounds exhibiting Kᵢ values in the low nanomolar range. nih.gov In one study, six compounds showed Kᵢ values lower than 10 nM against either hCA IX or hCA XII. nih.gov Another study on novel urea (B33335) derivatives of indole (B1671886) containing a sulfonamide at the 3-position found them to be specifically active against hCA II. nih.gov

The following table summarizes the inhibitory activity of selected this compound analogues against various human carbonic anhydrase isoforms.

Compound TypehCA I (Kᵢ)hCA II (Kᵢ)hCA IX (Kᵢ)hCA XII (Kᵢ)
Sulfonamidoindole-based hydrazones>10,000 nM155.4 nM - >10,000 nM6.9 nM - 343.3 nM8.8 nM - 489.1 nM
Indole-based benzenesulfonamides145.4 nM - >10,000 nM7.3 nM - 945.6 nM112.5 nM - >10,000 nM36.9 nM - 257.0 nM
Indole-3-sulfonamide urea derivatives>10 µM7.7 µM - >10 µM>10 µM>10 µM

Note: The data presented is a range of inhibitory constants (Kᵢ) from various studies and does not represent specific compounds.

A crucial aspect of developing CA inhibitors for cancer therapy is achieving selectivity for the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II, to minimize off-target effects. nih.gov The design of selective inhibitors often exploits structural differences in the active sites of the various CA isoforms.

The "tail approach" is a well-known strategy in drug design that has been applied to this compound analogues to enhance their selectivity. nih.gov This involves introducing chemical moieties that can interact with amino acid residues at the rim of the active site cavity, which differ between isoforms. For example, the development of novel sulfonamidoindole-based hydrazones has led to compounds with high selectivity for hCA IX and XII over hCA I and II. nih.gov One particular compound from this series demonstrated approximately seven-fold selectivity for hCA IX over hCA XII and at least 33-fold selectivity over the off-target isoforms hCA I and II. nih.gov

Molecular modeling studies have been instrumental in elucidating the binding interactions that confer this selectivity. These studies suggest that specific substitutions on the indole or sulfonamide moiety can lead to favorable interactions with unique residues in the active sites of hCA IX and XII, while being sterically or electronically disfavored in the active sites of hCA I and II. nih.gov

In addition to human CAs, which belong to the alpha-class, analogues of this compound have been investigated as inhibitors of beta-class CAs found in pathogenic bacteria and fungi. birmingham.ac.uknih.gov These enzymes are essential for the growth, virulence, and survival of these microorganisms, making them promising targets for novel anti-infective agents. nih.gov The absence of beta-CAs in humans presents an opportunity for developing selective inhibitors with potentially fewer side effects. nih.gov

Studies have shown that substituted-phenyl-1H-indole-5-sulfonamides are potent inhibitors of beta-CAs from the fungal pathogens Cryptococcus neoformans and Candida albicans. birmingham.ac.uk Similarly, sulfonamides incorporating various heterocyclic scaffolds have demonstrated effective inhibition of beta-CAs from bacteria such as Helicobacter pylori, Vibrio cholerae, and Burkholderia pseudomallei, with potencies in the low micromolar to submicromolar range. nih.govmdpi.com

Anticancer and Antiproliferative Activity Studies

The anticancer potential of this compound analogues extends beyond their ability to inhibit carbonic anhydrases. These compounds have been shown to interfere with key cellular processes involved in cancer cell proliferation and survival.

Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division. nih.gov These compounds often exert their effects by binding to the colchicine (B1669291) site on β-tubulin, thereby disrupting microtubule dynamics and leading to mitotic arrest and subsequent apoptosis in cancer cells. nih.govnih.gov

A study involving 45 new analogues with modifications on the sulfonamide nitrogen, the methoxyaniline ring, and/or the indole 3-position revealed submicromolar to nanomolar antiproliferative IC₅₀ values against four human tumor cell lines. nih.gov Molecular modeling confirmed that these compounds bind to the colchicine site. nih.gov Structure-activity relationship studies have indicated that certain substitutions, such as methylated sulfonamides, enhance potency, while the introduction of amide, formyl, or nitrile groups at the indole 3-position can improve drug-like properties. nih.gov

The following table presents a summary of the antiproliferative and tubulin polymerization inhibitory activities of representative this compound analogues.

Compound ClassAntiproliferative Activity (IC₅₀)Tubulin Polymerization Inhibition (IC₅₀)
Indolesulfonamide AnaloguesSubmicromolar to nanomolar rangeVaries with specific substitutions
Nitrile-substituted IndolesulfonamidesPotent, in the nanomolar rangeEffective inhibitors

Note: The data presented is a general summary of findings from relevant studies.

While the primary focus of research on the anticancer mechanisms of this compound analogues has been on CA inhibition and tubulin polymerization, the broader class of sulfonamides is known to interact with other important cancer targets, including protein kinases and phosphatases. nih.gov These enzymes are key regulators of signal transduction pathways that control cell growth, proliferation, and survival.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

Derivatives of this compound have been investigated for their potential to induce programmed cell death (apoptosis) and halt the cell division cycle in various cancer cell lines. Research has shown that these compounds can exert cytotoxic effects through these mechanisms, making them subjects of interest in oncology research.

A study on a 2,4-dinitrobenzenesulfonamide (B1250028) derivative, referred to as S1, demonstrated its ability to reduce the viability of acute leukemia (AL) cell lines, K562 and Jurkat, in a manner dependent on concentration and time. ualberta.ca The compound induced morphological changes characteristic of apoptosis in both cell lines. ualberta.caresearchgate.net The mechanism of action was found to differ between the two cell lines. In K562 cells, the sulfonamide derivative caused cell cycle arrest at the G2/M phase and activated both the extrinsic and intrinsic pathways of apoptosis. ualberta.caresearchgate.net In contrast, in Jurkat cells, it led to a blockade of the cell cycle at the G0/G1 phase and involved only the intrinsic apoptosis pathway. ualberta.caresearchgate.net

Similarly, a series of 2-(thiophen-2-yl)-1H-indole analogues were found to induce cell cycle arrest in HCT-116 colon cancer cells. Treatment with the most active of these compounds resulted in a significant increase in the percentage of cells in the S and G2/M phases of the cell cycle, thereby preventing cell division and promoting cell death. nih.gov

Another investigation into a library of 44 indole-sulfonamide derivatives revealed cytotoxic activity against four different human cancer cell lines: cholangiocarcinoma (HuCCA-1), hepatocellular carcinoma (HepG2), lung carcinoma (A549), and lymphoblastic leukemia (MOLT-3). acs.org The compounds showed particularly potent activity against the MOLT-3 leukemia cell line, with some derivatives exhibiting IC₅₀ values as low as 2.04 μM. acs.org

Compound SeriesDerivativeCancer Cell LineCytotoxicity (IC₅₀)
Sulfonamide S1-Jurkat (ALL)6.0 µM (12h), 4.3 µM (24h)
Sulfonamide S1-K562 (AML)10.7 µM (12h), 4.4 µM (24h)
Indole-sulfonamide H4-NO₂ (Compound 31)MOLT-32.04 µM
Indole-sulfonamide C-GVariousMOLT-310.65–56.39 µM
2-(thiophen-2-yl)-1H-indoleCompound 4gHCT-1167.1 µM
2-(thiophen-2-yl)-1H-indoleCompound 4aHCT-11610.5 µM
2-(thiophen-2-yl)-1H-indoleCompound 4cHCT-11611.9 µM

Interaction with Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1)

The evasion of apoptosis is a key characteristic of cancer, often mediated by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Myeloid Cell Leukemia-1 (Mcl-1). nih.govresearchgate.net Targeting these proteins is a recognized strategy in cancer therapy. researchgate.net Indole-sulfonamide analogues have been specifically designed to inhibit these proteins, thereby restoring the natural process of apoptosis in cancer cells.

Fragment-based drug discovery methods have led to the development of 2-indole-acylsulfonamide inhibitors that demonstrate high-affinity binding to Mcl-1. nih.gov These inhibitors function by occupying the hydrophobic pockets in the Mcl-1 binding groove, which are normally used to interact with and sequester pro-apoptotic proteins. nih.govresearchgate.net By blocking this interaction, the inhibitors release pro-apoptotic proteins, triggering cell death. nih.gov Certain chiral indoline (B122111) derivatives showed significant improvements in binding affinity, with the 2-(R)-indoline enantiomer (compound 28) exhibiting a Ki of 28 nM and a greater than 500-fold selectivity for Mcl-1 over the related Bcl-xL protein. nih.govresearchgate.net

The upregulation of Mcl-1 is a known mechanism of resistance to therapies that target other Bcl-2 family members, such as Bcl-2 itself. mdpi.comhaematologica.org Therefore, the development of potent and selective Mcl-1 inhibitors is crucial. Studies have shown that combining an Mcl-1 inhibitor with a Bcl-2 inhibitor can synergistically induce apoptosis in acute myeloid leukemia (AML) cells, including those that have acquired resistance to treatment. mdpi.comhaematologica.org

Interestingly, not all sulfonamide derivatives act directly on Bcl-2 family protein expression. For instance, the sulfonamide S1, which induces apoptosis in leukemia cells, was found to not alter the expression of Bcl-2 or the pro-apoptotic protein Bax. researchgate.net Instead, its effect in Jurkat cells was associated with a reduced expression of Survivin, another protein involved in inhibiting apoptosis. researchgate.net

CompoundTargetBinding Affinity (Ki)Selectivity
2-(R)-indoline enantiomer (28)Mcl-128 nM>500-fold over Bcl-xL
2-(S)-indoline enantiomer (26)Mcl-1-Better binding than other fused bicyclic derivatives

Anti-aromatase Activity

Aromatase is a critical enzyme involved in the synthesis of estrogens and is a key therapeutic target in hormone-dependent breast cancer. nih.gov Indole-sulfonamide derivatives have emerged as a promising class of nonsteroidal aromatase inhibitors. mdpi.com

Research has identified indole aryl sulfonamides with potent anti-aromatase activity. The position of the indole ring was found to be crucial for inhibitory action; one of the most potent derivatives, which featured an indole ring at the C-5 position, displayed an IC₅₀ value of 0.16 µM. nih.govfrontiersin.org Another series of bis-indole derivatives containing sulfonamides also showed significant activity, with the most effective compound exhibiting an IC₅₀ value of 0.7 µM. nih.govfrontiersin.org Molecular docking studies suggest that the indole nucleus interacts with the heme group of the aromatase enzyme, while the sulfonamide linker forms important hydrogen bonds within the active site. mdpi.com

Building on these findings, subsequent studies explored replacing the indole moiety with other heterocycles while retaining the sulfonamide structure. mdpi.com This led to the development of phenyl and benzyl (B1604629) sulfonamide derivatives with even greater potency. Several of these new compounds demonstrated a tenfold higher activity than the original indole sulfonamides, with IC₅₀ values in the low micromolar range (0.16 to 0.75 μM). mdpi.com These findings highlight the therapeutic potential of the sulfonamide scaffold in developing selective and powerful aromatase inhibitors for the treatment of estrogen-receptor-positive (ER+) breast cancer. mdpi.comnih.gov

Compound ClassKey FeatureAromatase Inhibition (IC₅₀)
Indole aryl sulfonamide (IX)Indole at C-5 position0.16 µM
Bis-indole sulfonamide (VIII)Methoxy group substitution0.7 µM
2-aryl indole (VII)Nitrile group at C-31.61 µM
Phenyl/benzyl sulfonamidesReplaced indole moiety0.16 - 0.75 µM

Antimicrobial and Antimalarial Activity Assessments

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

The indole-sulfonamide scaffold has been explored for its potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria. The structural differences in the cell envelopes of these two bacterial classes present distinct challenges for antibiotic penetration and efficacy. mdpi.com

Sulfonamide-based inhibitors targeting the enzyme LpxC, which is essential for the biosynthesis of the outer membrane in Gram-negative bacteria, have shown particular promise. nih.gov One such inhibitor, possessing a 2-aryl benzofuran (B130515) structure, displayed impressive antibacterial activity against several Gram-negative pathogens. nih.gov

In a different approach, indole-3-carboxamide-polyamine conjugates were synthesized and evaluated. These compounds exhibited intrinsic antimicrobial activity against a panel of bacteria, including Gram-positive strains like Staphylococcus aureus (including MRSA) and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. mdpi.com Furthermore, some of these analogues demonstrated the ability to potentiate the action of existing antibiotics like doxycycline (B596269) against P. aeruginosa, representing a potential strategy to combat antibiotic resistance. mdpi.com

Compound ClassCompoundTarget OrganismActivity (MIC)
LpxC InhibitorCompound 21E. coli0.063 µg/mL
LpxC InhibitorCompound 21K. pneumoniae0.5 µg/mL
LpxC InhibitorCompound 21P. aeruginosa0.5 µg/mL
Indole-3-carboxamideCompound 13bP. aeruginosa (with doxycycline)3.46 µM

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). cornell.edunih.gov Indole-based compounds, particularly indoleamides, have been identified as a promising class of antitubercular agents with potent activity against both drug-susceptible and drug-resistant Mtb strains. cornell.edunih.gov

These compounds have been shown to target MmpL3, a mycolic acid transporter essential for the formation of the mycobacterial cell wall. cornell.edunih.gov A key advantage of this target is the lack of cross-resistance with currently used first- and second-line tuberculosis drugs. cornell.eduresearchgate.net An indoleamide derivative demonstrated dose-dependent activity when administered orally in a mouse model of tuberculosis, significantly reducing the bacterial load in the lungs. cornell.eduresearchgate.netjohnshopkins.edu The bioavailability and potent bactericidal properties of this structural class underscore its potential for development into new treatments for drug-resistant tuberculosis. cornell.edunih.gov In silico studies have also suggested that sulfonamide derivatives can act as inhibitors of other essential Mtb enzymes, such as dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR). nih.gov

Compound ClassTargetActivity
IndoleamidesMmpL3Potent against drug-susceptible and drug-resistant Mtb
Indoleamide derivativeMtb in vivo (mouse model)Dose-dependent reduction in lung CFU
Sulfonamides (in silico)DHPS and DHFRPotential inhibition of folate pathway

Anti-Plasmodium falciparum Activity

The emergence of parasite resistance to existing antimalarial drugs necessitates the development of new chemical agents. nih.gov Indole-sulfonamide derivatives have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.orgresearchgate.net

An evaluation of a library of 44 indole-sulfonamide derivatives showed that while monoindole compounds were inactive, many bis- and tris-indole analogues exhibited significant antimalarial activity against a multidrug-resistant strain of P. falciparum (K1). acs.org The most potent compound, a 4-OCH₃ substituted bis-indole, had an IC₅₀ value of 2.79 μM. acs.org

Another study focused on indoleamide derivatives incorporating a sulfonamide pharmacophore. nih.gov Several of these compounds showed promising activity against both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfK1) strains of the parasite, with IC₅₀ values in the low micromolar range. nih.gov For example, compound 26 was active against the PfK1 strain with an IC₅₀ of 1.60 μM. nih.gov Additionally, a separate investigation of primary sulfonamides identified 14 compounds with submicromolar activity against P. falciparum, with IC₅₀ values ranging from 0.16 to 0.89 μM. researchgate.netnih.gov

Compound ClassDerivativeP. falciparum StrainActivity (IC₅₀)
Bis-indole sulfonamide4-OCH₃ (Compound 11)K1 (multidrug-resistant)2.79 µM
Indoleamide-sulfonamideCompound 22PfK1 (CQ-resistant)1.69 µM
Indoleamide-sulfonamideCompound 26PfK1 (CQ-resistant)1.60 µM
Indoleamide-sulfonamideCompound 22Pf3D7 (CQ-sensitive)1.87 µM
Primary sulfonamidesVarious-0.16 - 0.89 µM

Preclinical In Vivo Efficacy and Mechanistic Validation (Non-Human Models)

Preclinical evaluation in non-human, in vivo models is a critical step to establish proof-of-concept for the therapeutic potential of new chemical entities. For analogues of this compound, these studies are typically conducted in cancer and infection models.

Tumor Xenograft Models

While direct in vivo xenograft data for this compound is not extensively detailed in the available literature, studies on structurally related sulfonamide compounds have demonstrated anti-tumor efficacy. For instance, local injection of para-toluenesulfonamide was found to significantly inhibit the growth of H460 human lung cancer xenografts in nude mice by inducing tumor necrosis. nih.gov Furthermore, a 5-indanesulfonamide derivative, which shares the indole-sulfonamide core structure, was reported to enhance the therapeutic effect of tumor irradiation in an in vivo setting. nih.gov

The rationale for testing indole-sulfonamide analogues in such models is often supported by promising in vitro cytotoxicity data. A study investigating a library of 44 indole-sulfonamide derivatives identified several compounds with potent activity against various cancer cell lines, including cholangiocarcinoma (HuCCA-1), hepatocellular carcinoma (HepG2), lung carcinoma (A549), and acute lymphoblastic leukemia (MOLT-3). nih.gov The hydroxyl-bearing bis-indole derivatives were particularly effective against the MOLT-3 cell line, providing a strong basis for their subsequent evaluation in leukemia xenograft models. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Hydroxyl-Bearing Bis-indole Sulfonamide Analogues Against the MOLT-3 Cancer Cell Line nih.gov
CompoundSubstituent (R)IC₅₀ (µM)
304-CF₃3.50
314-Cl4.34
363-NO₂4.71

Infection Models

Given the established mechanism of sulfonamides as DHPS inhibitors, in vivo infection models are standard for evaluating the efficacy of new analogues as antimicrobial agents. nih.gov These preclinical models are designed to assess the ability of a compound to reduce pathogen load in various tissues. vibiosphen.com Common models include those for respiratory tract infections, septicemia, and urinary tract infections, where bacterial loads in organs like the lungs, spleen, or kidneys are measured. vibiosphen.com While specific in vivo studies focusing on this compound analogues in these infection models are not prominently reported, this class of compounds would be subjected to such testing to validate their antibacterial potential suggested by their mechanism of action. nih.gov

Table 2: Representative Preclinical In Vivo Models for Efficacy Testing
Model TypeExampleTypical Endpoints Measured
Tumor XenograftSubcutaneous implantation of human cancer cells (e.g., H460, MOLT-3) in immunocompromised mice. nih.govaltogenlabs.comTumor volume, tumor weight, survival analysis, histological analysis (e.g., necrosis). nih.govcreative-animodel.com
Bacterial InfectionInduction of pneumonia, septicemia, or urinary tract infection in mice. vibiosphen.comBacterial load (Colony Forming Units, CFU) in target organs, survival analysis, biomarkers of inflammation. vibiosphen.com

Pharmacodynamic (PD) biomarkers are essential tools in preclinical development to demonstrate that a therapeutic agent is interacting with its intended target and eliciting the desired biological effect. criver.com For this compound analogues acting as DHPS inhibitors, PD studies would be designed to confirm target engagement and validate the mechanism of action in vivo. criver.com

Target engagement validation confirms that the compound binds to DHPS in a living system. While direct measurement can be complex, computational methods such as molecular docking can provide initial evidence by showing how the indole and sulfonamide components interact with key residues in the enzyme's active site. nih.gov In an in vivo setting, target engagement is inferred by measuring its downstream effects.

The primary pharmacodynamic effect of DHPS inhibition is the disruption of the folate synthesis pathway. nih.gov Therefore, relevant PD biomarkers would involve the quantification of downstream metabolic changes. For example, in a preclinical infection model, a reduction in the levels of 7,8-dihydropteroate or subsequent folate derivatives within the target bacteria following treatment would serve as a direct biomarker of the drug's effect. A more readily measurable, albeit less direct, PD biomarker is the reduction in bacterial load (CFU) in infected tissues, as this reflects the ultimate consequence of inhibiting folate synthesis and preventing bacterial replication. vibiosphen.com Analysis of such biomarkers is crucial for confirming the compound's mechanism of action and provides critical data to support progression into further development stages. criver.com

Computational and Theoretical Chemistry Approaches in 1h Indole 3 Sulfonamide Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand, such as a 1H-indole-3-sulfonamide derivative, and its protein target at the molecular level.

Molecular docking studies have been instrumental in elucidating the binding modes of indole-based sulfonamides with various protein targets, most notably carbonic anhydrases (CAs). Sulfonamides are well-established inhibitors of CAs, a family of metalloenzymes that play crucial roles in numerous physiological processes. Docking simulations consistently show that the sulfonamide moiety of these inhibitors coordinates with the zinc ion (Zn²⁺) located in the active site of the enzyme. The deprotonated sulfonamide nitrogen forms a key interaction with the zinc ion, which is essential for the inhibitory activity.

In addition to carbonic anhydrases, molecular docking has been employed to predict the binding modes of indole-sulfonamide derivatives with other important therapeutic targets. For example, studies on aromatase, an enzyme involved in estrogen biosynthesis and a key target in breast cancer therapy, have shown that indole-sulfonamides can occupy the same binding site as the natural substrate, androstenedione. nih.gov This suggests a competitive mode of inhibition, where the inhibitor vies with the natural substrate for binding to the enzyme's active site. nih.gov

A significant outcome of molecular docking and ligand-protein interaction analysis is the identification of specific amino acid residues within the protein's binding site that are crucial for ligand recognition and binding. For carbonic anhydrases, conserved residues such as His94, His96, and His119 act as zinc ligands, while residues like Thr199 and Glu106 serve as "gatekeepers" to the active site. nih.gov Docking studies of indole-sulfonamides with different CA isoforms have highlighted the importance of interactions with these and other residues in determining isoform selectivity. mdpi.com The nature of the amino acids in the active site influences the conformation adopted by the inhibitor and the interactions it can form. nih.gov

In the context of aromatase inhibition, molecular docking has identified key interactions between indole-sulfonamide derivatives and residues such as MET374 and ASP309. nih.gov The ability of a compound to mimic the hydrogen bond interactions of the natural substrate with these residues is a strong indicator of its inhibitory potential. nih.gov Similarly, for other targets, the identification of critical binding site residues provides a roadmap for the rational design of new inhibitors with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of novel compounds, understanding the structural requirements for a particular biological effect, and guiding lead optimization.

QSAR models have been successfully developed for various biological activities of indole-sulfonamide derivatives, including anticancer and antimalarial activities. nih.gov These models are typically built using a training set of compounds with known activities and then validated using an external test set to assess their predictive power. The quality of a QSAR model is often evaluated based on statistical parameters such as the correlation coefficient (R²) and the root mean square error (RMSE). nih.gov

For example, a study on indole-sulfonamide derivatives with anticancer and antimalarial activities resulted in the construction of five QSAR models with good predictive performance. nih.gov These models were then used to predict the activities of a new set of designed compounds, demonstrating the practical application of QSAR in virtual screening and rational drug design. nih.gov Similarly, 2D-QSAR modeling has been used to guide the synthesis and evaluation of novel 1H-3-indolyl derivatives as antioxidants. nih.govresearchgate.net

A crucial step in QSAR modeling is the selection of appropriate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be classified into various categories, including constitutional, topological, geometrical, and quantum-chemical descriptors.

The interpretation of the selected descriptors in a QSAR model provides valuable insights into the structure-activity relationship. For instance, in a QSAR study of indole-sulfonamide derivatives, it was found that properties such as mass, charge, polarizability, van der Waals volume, and electronegativity were key determinants of their biological activities. nih.gov Another QSAR model for aromatase inhibitors revealed that an electronegativity descriptor, MATS6e, was positively correlated with inhibitory activity, suggesting that compounds with higher values for this descriptor would be more potent. nih.gov The selection of descriptors is often guided by statistical methods to identify the most relevant ones and avoid overfitting the model. jbclinpharm.orgjbclinpharm.org

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific biological target and elicit a particular response. A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based).

Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. This allows for the rapid identification of novel molecules that possess the required pharmacophoric features and are therefore likely to be active against the target of interest. This approach is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds.

For sulfonamide-based inhibitors, pharmacophore models have been developed to guide the design and discovery of new compounds with improved potency and selectivity. For example, a five-point pharmacophore hypothesis consisting of two hydrogen bond acceptors, one hydrogen bond donor, one positive group, and one aromatic ring was developed for a series of aryl sulfonamide derivatives. umpr.ac.idresearchgate.net This model was then used to screen a database of compounds, leading to the identification of several potential hits with favorable binding energies and docking scores. umpr.ac.idresearchgate.net Such strategies, combining pharmacophore modeling with molecular docking, provide a robust workflow for the discovery of novel lead compounds.

Elucidation of Key Pharmacophoric Features for Target Binding

Pharmacophore modeling is a cornerstone of computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound derivatives, this approach has been instrumental in understanding their structure-activity relationships (SAR).

Researchers have successfully developed pharmacophore models that delineate the critical features responsible for the inhibitory activity of these compounds against various enzymes. For instance, a five-featured pharmacophore model was generated for sulfonamide chalcone (B49325) derivatives, highlighting the crucial role of the NH group in binding to the active site of α-glucosidase. nih.gov This model, validated against known sugar and non-sugar derivatives, serves as a valuable tool for virtual screening to identify novel inhibitors. nih.gov

In another study focusing on fructose-1,6-bisphosphatase inhibitors, a nine-featured pharmacophore model for N-arylsulfonyl-indole-2-carboxamide derivatives was developed. mdpi.com This model identified three hydrophobic centers, two hydrogen-bond donors, three hydrogen-bond acceptors, and one negative center as key features. mdpi.com The hydrophobic centers were located on the indole (B1671886) and aromatic rings, while the sulfonamide group's imino moiety acted as both a hydrogen-bond donor and a negative center. mdpi.com Such detailed models provide a clear roadmap for designing more potent and selective inhibitors.

The following table summarizes key pharmacophoric features identified in various studies of indole sulfonamide derivatives.

FeatureLocationRole in BindingReference
NH GroupSulfonamide LinkerHydrogen Bonding nih.gov
Hydrophobic CentersIndole and Aromatic RingsHydrophobic Interactions mdpi.com
H-bond DonorsImino GroupHydrogen Bonding mdpi.com
H-bond AcceptorsCarbonyl and Sulfonyl GroupsHydrogen Bonding mdpi.com
Negative CenterImino Group of SulfonamideElectrostatic Interactions mdpi.com

Identification of Novel Hit and Lead Compounds

Computational screening, guided by pharmacophore models and molecular docking, has accelerated the discovery of new hit and lead compounds based on the this compound scaffold. These methods allow for the rapid evaluation of large virtual libraries of compounds, prioritizing those with the highest predicted affinity for a biological target.

For example, a library of 44 in-house indole-sulfonamide derivatives was evaluated for anticancer and antimalarial activities. nih.gov Through a combination of in vitro screening and in silico studies, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, researchers were able to identify promising lead candidates. nih.gov The QSAR models helped to elucidate the relationship between the chemical structures and biological activities, guiding further structural optimization. nih.gov

In the context of breast cancer, novel indole-sulfonamide hybrid derivatives were synthesized and evaluated. researchgate.net These compounds demonstrated significant anticancer activity, and their high docking scores and binding energies with selected protein targets correlated well with the observed biological effects. researchgate.net This synergy between computational prediction and experimental validation is a powerful strategy for identifying new therapeutic agents.

The table below presents examples of identified hit/lead compounds and their associated biological activities.

Compound SeriesBiological ActivityComputational ApproachReference
Indole-sulfonamide derivatives (1-44)Anticancer, AntimalarialQSAR, Molecular Docking nih.gov
Indole-sulfonamide hybrids (4a-4e)Anticancer (Breast Cancer)Molecular Docking researchgate.net
N-Arylsulfonyl-indole-2-carboxamide derivativesFructose-1,6-bisphosphatase Inhibition3D-QSAR, Pharmacophore Modeling mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between this compound derivatives and their biological targets. By simulating the movements of atoms over time, MD can reveal the conformational changes that occur upon binding and provide insights into the stability of the ligand-protein complex. These simulations are crucial for understanding the nuanced aspects of molecular recognition that are not captured by static docking studies.

MD simulations have been employed to substantiate the binding mechanisms of sulfonamide derivatives as predicted by molecular docking. nih.gov For instance, simulations of a chalcone derivative with α-glucosidase helped to confirm the stability of the homology-modeled protein structure and the binding mode of the inhibitor. nih.gov Similarly, MD simulations of newly designed sulfonamide derivatives targeting the BRD4 receptor provided evidence for the sustained stability of the molecules within the binding pocket, supporting the initial docking results. nih.gov

These simulations can also elucidate the role of specific amino acid residues in the binding event. For example, in the study of sulfonamide inhibitors of the SARS CoV 3CL protease, MD simulations could reveal the key interactions with residues such as ASP 73, ILE 78, and PRO 79 that are critical for the inhibitory effect. mdpi.com

Computational Prediction of ADMET Properties for Compound Optimization

The journey of a drug from a promising hit to a marketable therapeutic involves rigorous optimization of its pharmacokinetic and toxicological properties. This is where the computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties plays a vital role. In silico ADMET prediction allows for the early identification of potential liabilities, guiding the modification of lead compounds to improve their drug-like characteristics.

For indole-sulfonamide derivatives, various computational tools and online servers are utilized to predict a wide range of ADMET properties. nih.govjapsonline.com These predictions can include parameters such as human intestinal absorption, plasma protein binding, blood-brain barrier penetration, and potential for hepatotoxicity. japsonline.com For example, in silico pharmacokinetic studies of novel indole derivatives suggested good oral absorption and no inhibition of the CYP450 2D6 enzyme, which is a positive attribute for a drug candidate. japsonline.com

Furthermore, QSTR (Quantitative Structure-Toxicity Relationship) studies can be used to predict the toxicity of compounds in various animal models, providing an early indication of their safety profile. japsonline.com The predicted physicochemical properties of indole-sulfonamide hybrids, for instance, indicated good drug-like properties and adequate oral bioavailability, supporting their potential as a new class of drugs for breast cancer. researchgate.net

The following table provides a summary of computationally predicted ADMET properties for selected indole derivatives.

PropertyPredicted OutcomeImplicationReference
Human Intestinal AbsorptionHigh (90.219% - 94.044%)Good Oral Bioavailability researchgate.net
CYP450 2D6 InhibitionNoneLower Risk of Drug-Drug Interactions japsonline.com
Blood-Brain Barrier PenetrationNoReduced Potential for CNS Side Effects japsonline.com
HepatotoxicityLikelyRequires Further Investigation japsonline.com
Oral BioavailabilityGoodSuitable for Oral Administration researchgate.netnih.gov

Advanced Research Oriented Characterization and Analytical Methodologies for 1h Indole 3 Sulfonamide

Spectroscopic Techniques for Detailed Structural Elucidation (NMR, MS, IR, UV-Vis)

Spectroscopic methods are indispensable for the structural confirmation of 1H-indole-3-sulfonamide. Each technique provides unique information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the protons on the indole (B1671886) ring and the sulfonamide group. rsc.org The proton of the sulfonamide –SO₂NH– group typically appears as a singlet peak. rsc.org Aromatic protons of the indole scaffold would resonate in the region between 6.5 and 7.7 ppm. rsc.org ¹³C NMR provides information on the carbon skeleton, with aromatic carbons showing signals in the region between 111 and 160 ppm. rsc.org

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of sulfonamide derivatives and to study their fragmentation patterns. rsc.orgnih.gov In negative-ion ESI-MS, sulfonated compounds readily form [M−H]⁻ ions. upce.cz Under positive ion mode and collision-induced dissociation, aromatic sulfonamides can exhibit a characteristic loss of SO₂ (64 Da), which involves intramolecular rearrangement. nih.gov High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition with high accuracy. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands for indole sulfonamides include N-H stretching vibrations, typically in the range of 3390–3229 cm⁻¹. znaturforsch.com Asymmetric and symmetric stretching vibrations for the SO₂ group are strong and appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. znaturforsch.com The S-N stretching vibration is observed in the 924–906 cm⁻¹ region. znaturforsch.com

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. The indole ring system is a chromophore that gives rise to characteristic absorption bands. The UV-Vis absorption spectrum of indole itself shows distinct peaks, and these are expected to be present, though potentially shifted, in this compound. researchgate.net Studies on sulfonamide complexes often utilize UV-Vis spectroscopy to monitor binding events. nih.gov

TechniqueObserved Features for Indole SulfonamidesReference
¹H NMRAromatic protons: ~6.5-7.7 ppm; SO₂NH proton: singlet rsc.org
¹³C NMRAromatic carbons: ~111-160 ppm rsc.org
Mass Spectrometry (ESI+)[M+H]⁺ ion, characteristic loss of SO₂ (64 Da) nih.gov
IR Spectroscopy (cm⁻¹)N-H stretch: 3390–3229; SO₂ asym. stretch: 1344–1317; SO₂ sym. stretch: 1187–1147 znaturforsch.com
UV-Vis SpectroscopyCharacteristic absorption from the indole chromophore researchgate.netnih.gov

X-ray Crystallography for Ligand-Protein Co-crystal Structure Determination

X-ray crystallography is a powerful technique for obtaining high-resolution, three-dimensional structural information of molecules and their complexes with pharmacological targets. mdpi.com It is particularly crucial in structure-based drug design involving indole sulfonamide derivatives. nih.govingentaconnect.com

By determining the co-crystal structure of a ligand like an indole sulfonamide bound to a protein, the precise binding mode can be visualized at an atomic level. nih.gov For sulfonamide-based inhibitors, crystallography reveals how the sulfonamide group coordinates with key elements in the active site, such as the zinc ion in carbonic anhydrases. nih.gov The analysis shows the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. nih.gov For instance, the active site loop containing residues like Leu198 and Thr199 has been identified as important for drug binding in human carbonic anhydrase I. nih.gov This detailed interaction map is essential for understanding the basis of molecular recognition and inhibition. nih.gov

The atomic-resolution structures obtained from X-ray crystallography provide invaluable insights for structure-based drug design (SBDD). nih.govingentaconnect.com By observing how a this compound scaffold fits into a target's binding pocket, medicinal chemists can rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The crystallographic data highlights opportunities for modification, such as adding substituents to the indole ring to exploit specific sub-pockets within the active site or to form additional favorable interactions. mdpi.com This iterative process of design, synthesis, and structural evaluation accelerates the development of optimized lead compounds. mdpi.comnih.gov

Advanced Chromatographic Methods for Purity Assessment and Enantiomeric Separations

Chromatographic techniques are essential for the analysis and purification of this compound and its analogs, ensuring the chemical purity of research compounds.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized indole sulfonamides. rsc.org Coupled with a UV detector, HPLC can separate the target compound from starting materials, byproducts, and other impurities, allowing for accurate quantification of purity.

For chiral derivatives of this compound, enantiomeric separation is critical, as different enantiomers can have distinct biological activities. Supercritical fluid chromatography (SFC) and HPLC using chiral stationary phases (CSPs), such as those based on polysaccharides like cellulose (B213188) or amylose, are employed for this purpose. nih.govresearchgate.net These methods can achieve baseline separation of enantiomers, enabling their isolation and individual characterization. nih.gov The choice of mobile phase and the specific type of chiral column are optimized to achieve the best resolution for a given pair of enantiomers. nih.govmdpi.com

MethodApplicationKey FeaturesReference
HPLCPurity AssessmentSeparates target compound from impurities for quantification. rsc.org
Chiral HPLC/SFCEnantiomeric SeparationUses polysaccharide-based chiral stationary phases to resolve enantiomers. nih.govresearchgate.net

Electrochemical Characterization for Redox Behavior and Parameters in Research Contexts

Electrochemical methods, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are used to investigate the redox properties of indole sulfonamide derivatives. nih.govnih.gov Indole derivatives are known to be electroactive and can be oxidized at carbon-based electrodes. nih.govresearchgate.net

Future Perspectives and Translational Research Directions for 1h Indole 3 Sulfonamide Compounds

Design of Highly Selective Inhibitors for Specific Carbonic Anhydrase Isoforms

A primary focus of indole-sulfonamide research has been the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes. mdpi.com While the sulfonamide group is a highly effective zinc-binding group (ZBG) crucial for inhibiting CAs, a significant challenge remains the lack of selectivity among the 15 human CA isoforms. nih.govunifi.it This lack of specificity can lead to unwanted side effects, underscoring the need for highly selective inhibitors. nih.gov

Future design strategies will continue to exploit structure-based drug design, leveraging X-ray crystal structures of indole-sulfonamides complexed with various CA isoforms. unifi.itnih.govresearchgate.net This approach provides critical insights into the molecular interactions within the active site, allowing for the rational design of modifications to the indole (B1671886) scaffold to achieve isoform-specific binding. unifi.it Key strategies include:

Modulation of the Indole Ring: Appending different chemical groups or "tails" to the indole ring is a common and effective approach to modulate inhibitory activity and selectivity. nih.govmdpi.com For instance, the introduction of 3-substituted-phenyl groups on the 1H-indole-5-sulfonamide scaffold has been shown to dramatically alter the inhibition profile, shifting selectivity away from certain isoforms like hCA I towards others such as hCA II and hCA XIV. unifi.it

Flexible Linkers: Incorporating flexible linkers, such as amides, between the indole core and the benzenesulfonamide moiety can allow ligands to adopt optimal conformations within the active site of a specific isoform, enhancing potential hydrogen bond interactions and improving selectivity. nih.govmdpi.com

Scaffold Hopping and Regioisomerism: Exploring different arrangements of the sulfonamide group on the indole core (regioisomerism) and hybridizing the indole moiety with other effective ZBGs represents a successful approach. mdpi.com This can lead to the discovery of novel scaffolds with potent and selective inhibition profiles against specific isoforms, such as the tumor-associated hCA IX and hCA XII. nih.govnih.gov

A recent study detailed a series of 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamides that showed potent, low nanomolar, and sometimes isoform-selective inhibition against a range of human CAs, including I, II, VA, VB, VII, IX, and XII. nih.govresearchgate.net Another series of indole-based benzenesulfonamides yielded compound 2a , which demonstrated highly potent and selective inhibition against the hCA II isoform with an inhibitory constant (Ki) of 5.9 nM. mdpi.com

Compound NameTarget CA Isoform(s)Reported Activity/Selectivity
2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide derivativeshCA IX, hCA XIIHigh potency against hCA IX and XII, with weak activity against hCA I and hCA II. nih.gov
Indole-1,2,3-triazole chalcone (B49325) hybridshCA ILow nanomolar potency (18.8–50.4 nM) against hCA I. nih.gov
2a (N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide)hCA IIPotent inhibition (Ki of 5.9 nM) with 13-, 34-, and 9-fold selectivity over I, IX, and XII. mdpi.com
Indole-3-sulfonamide-heteroaryl hybrids (6i, 6j, 6q, 6s, 6t )hCA IXHighly selective against tumor-associated hCA IX. nih.gov
Indole-3-sulfonamide-heteroaryl hybrid (6u )hCA II, hCA IXSelective against both hCA II and hCA IX with moderate inhibitory activities. nih.gov

Development of Multi-Targeting and Hybrid Indole-Sulfonamide Therapeutic Agents

Complex diseases such as cancer are multifactorial, often involving multiple redundant signaling pathways. nih.gov This complexity has driven a paradigm shift in drug discovery from a "one-compound-one-target" approach to the development of multi-target agents. nih.gov The versatile indole-sulfonamide scaffold is an excellent candidate for creating hybrid molecules that combine two or more pharmacophores into a single entity. researchgate.netresearchgate.netnih.govnih.gov This strategy aims to achieve synergistic effects, overcome drug resistance, and potentially reduce side effects. nih.govnih.gov

The hybridization approach involves covalently linking the indole-sulfonamide moiety with other biologically active scaffolds. This can result in compounds with a broader spectrum of activity or the ability to modulate multiple targets involved in a disease cascade. nih.govresearchgate.net Examples of this strategy include:

Azole–Sulfonamide Hybrids: The combination of azole and sulfonamide moieties has been explored to develop novel anticancer candidates that can act on dual or multiple targets within cancer cells, which holds promise for overcoming drug resistance. nih.gov

Indole-Triazole Hybrids: Novel hybrid compounds incorporating sulfonamide and 1,2,3-triazole units have been synthesized and evaluated for a range of activities, including anticancer effects. nih.gov

Indole-Heteroaryl Hybrids: A series of indole-3-sulfonamide-heteroaryl hybrids were designed as inhibitors of carbonic anhydrase isoforms IX and XII, which are implicated in cancer, demonstrating the potential for multi-target action within a specific enzyme family. nih.gov

The development of such multi-target agents is a promising avenue for treating complex conditions where hitting a single target is often insufficient. nih.gov

Exploration of Novel Biological Targets Beyond Current Paradigms

While carbonic anhydrase inhibition is a well-established activity of indole-sulfonamides, the scaffold's versatility allows it to interact with a variety of other biological targets. ekb.eg Future research will increasingly focus on exploring these novel targets to expand the therapeutic potential of this compound class beyond its current applications. ajchem-b.comresearchgate.net

Several studies have already identified promising activities against targets other than CAs:

Tubulin Polymerization: A series of novel indole derivatives containing a sulfonamide scaffold were evaluated as potential tubulin polymerization inhibitors for cancer therapy. One compound, 18 , displayed potent antiproliferative activity against four human cancer cell lines and inhibited tubulin assembly, binding to the colchicine (B1669291) binding site.

Aromatase Inhibition: Indole sulfonamide molecules have been identified as having interesting activity against aromatase (CYP19A1), a key target in the treatment of estrogen-receptor-positive breast cancer. researchgate.net

Antimalarial and Anticancer Activity: A library of indole-sulfonamide derivatives was investigated for cytotoxic activities against various cancer cell lines (HuCCA-1, HepG2, A549, and MOLT-3) and for antimalarial effects against P. falciparum. acs.org Bisindole and trisindole derivatives, in particular, showed notable antimalarial activity. acs.org

Tropomyosin Receptor Kinase (TRK): A potent TRK inhibitor, C11 , based on a 1H-indole-3-carbonitrile scaffold, was developed for its anticancer potential, highlighting the adaptability of the indole core for targeting protein kinases. nih.gov

The exploration of these and other novel targets will be crucial for unlocking the full therapeutic potential of the 1H-indole-3-sulfonamide scaffold.

Compound Name/SeriesNovel Biological TargetTherapeutic AreaResearch Finding
Indole derivative 18 TubulinCancerPotent inhibitor of tubulin polymerization (IC₅₀ = 1.82 μM) and cancer cell proliferation (IC₅₀ = 0.24–0.59 μM).
Indole sulfonamide derivativesAromatase (CYP19A1)Breast CancerIdentified as promising aromatase inhibitors for ER+ breast cancer. researchgate.net
Bisindole derivative 11 (4-OCH₃ deriv.)Plasmodium falciparumMalariaThe most potent antimalarial agent in its series with an IC₅₀ of 2.79 μM. acs.org
C11 (1H-indole-3-carbonitrile deriv.)Tropomyosin Receptor Kinase (TRK)CancerA potent TRK inhibitor with significant antiproliferative effects and good oral bioavailability (15.2%). nih.gov

Application of Artificial Intelligence and Machine Learning in Indole-Sulfonamide Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of indole-sulfonamide-based drugs. nih.govmednexus.orgijettjournal.org These computational tools can significantly accelerate the process, reduce costs, and improve the accuracy of predicting a compound's biological activity and potential for success. nih.govmdpi.com

Key applications of AI and ML in this field include:

Quantitative Structure–Activity Relationship (QSAR) Modeling: QSAR is a computational approach used to elucidate the relationship between the chemical structure of a compound and its biological activity. nih.gov Predictive QSAR models can be constructed for indole-sulfonamide derivatives to guide the rational design of new compounds with improved potency and minimized side effects. nih.gov This has been successfully applied to design derivatives with enhanced anticancer and antimalarial activities. acs.orgnih.gov

Molecular Docking and Virtual Screening: Molecular docking is widely used to predict the binding modes and interactions between a ligand (the indole-sulfonamide derivative) and its target protein. nih.gov This technique is invaluable for screening large virtual libraries of compounds to identify promising candidates and for understanding the structural basis of activity and selectivity. nih.govnih.gov

ADMET Prediction: AI and ML algorithms can analyze large datasets to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. nih.gov This in silico analysis helps in the early identification of candidates with favorable pharmacokinetic profiles, reducing late-stage failures. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. mednexus.org By learning from existing data on active indole-sulfonamides, these models can propose novel structures that are optimized for specific targets and have favorable drug-like properties.

The use of these computational methods has already led to the identification of promising virtual compounds for further synthesis and development as anticancer and antimalarial agents. nih.gov

Preclinical Development Strategies for Novel Indole-Sulfonamide Candidates

The successful translation of a promising indole-sulfonamide candidate from the laboratory to the clinic requires a robust preclinical development strategy. This phase focuses on optimizing lead compounds and thoroughly evaluating their properties before human trials.

Lead Optimization: Initial hits from screening campaigns often require chemical modification to improve their potency, selectivity, and drug-like properties. Computational tools like QSAR and molecular docking play a crucial role in guiding this optimization process, as seen in the rational design of indole-sulfonamide derivatives with improved anticancer activity. nih.gov

In Silico ADMET Analysis: Before extensive in vitro and in vivo testing, computational prediction of ADMET properties is a critical step. frontiersin.org For novel sulfonamide-1,2,3-triazole hybrids, comprehensive ADMET analysis indicated favorable pharmaceutical properties, including the potential for oral absorption, which supports their therapeutic potential. nih.gov

Pharmacokinetic Evaluation: Understanding how a compound is absorbed, distributed, metabolized, and excreted is vital. For instance, the preclinical evaluation of the TRK inhibitor C11 included in vitro plasma and liver microsomal stability assays, as well as an in vivo pharmacokinetic study that determined its oral bioavailability to be 15.2%. nih.gov These data are essential for establishing a potential dosing regimen and predicting the compound's behavior in humans.

By integrating these strategies, researchers can de-risk the development process and increase the likelihood that novel this compound candidates will successfully advance to clinical trials.

Q & A

Q. How can researchers ensure ethical rigor when studying this compound in preclinical models?

  • Methodological Answer : Follow ARRIVE guidelines for animal studies, including randomization, blinding, and sample size justification. Obtain approval from institutional animal care committees (IACUC). For in vitro work using human cells, document informed consent and HIPAA compliance. Data should be archived in FAIR-aligned repositories (e.g., Zenodo) for transparency .

Q. What are the best practices for reporting contradictory data in publications on this compound bioactivity?

  • Methodological Answer : Disclose limitations in the Methods section (e.g., assay variability). Use supplementary materials for raw datasets. Discuss contradictions in the context of prior literature, emphasizing mechanistic hypotheses over speculative claims. Adopt reporting standards like CONSORT for clinical data or MIAME for microarray studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.